5-isobutyl-N-(4-methoxybenzyl)-3-isoxazolecarboxamide
Overview
Description
5-isobutyl-N-(4-methoxybenzyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.14739250 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 5-isobutyl-N-(4-methoxybenzyl)-3-isoxazolecarboxamide have been synthesized and characterized for their potential in various applications. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential in cancer research (Hassan, Hafez, & Osman, 2014).
Neuroprotective and Antimicrobial Activities
Research on similar compounds has also explored their neuroprotective and antimicrobial activities. For example, certain aroylindoles have shown selective inhibition against histone deacetylase 6 (HDAC6), offering potential treatments for Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018). Additionally, novel benzodifuranyl derivatives have exhibited significant anti-inflammatory and analgesic activities, suggesting applications in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Isoxazolidine derivatives have been investigated as corrosion inhibitors for low carbon steel in acidic environments, demonstrating the potential of related compounds in protecting materials from corrosion. These studies reveal the effectiveness of such compounds in inhibiting corrosion through both experimental and theoretical approaches (Alhaffar, Umoren, Obot, & Ali, 2018).
Antimicrobial Agents
Further research into substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides has shown potent antimicrobial activities, highlighting the relevance of structurally similar compounds in developing new antimicrobial agents (Raju et al., 2010).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)8-14-9-15(18-21-14)16(19)17-10-12-4-6-13(20-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKFAUKHZVZBAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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